1-Naphthyl vs. 2-Naphthyl Regioisomerism: Molecular Weight and Predicted Lipophilicity Comparison
The 1-naphthyl substitution pattern in tert-butyl 3-(naphthalen-1-yl)propanoate (CAS 119377-33-2) yields an identical molecular weight (256.34 g/mol) but a predicted lipophilicity difference compared to its 2-naphthyl isomer (CAS 672958-70-2) . While both isomers share the same molecular formula C17H20O2, the 1-naphthyl isomer is expected to exhibit a slightly lower clogP due to differences in molecular shape and polar surface area distribution, which can influence membrane permeability and protein binding in biological assays [1].
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 256.34 g/mol; clogP: ~4.0-4.5 (predicted) |
| Comparator Or Baseline | tert-Butyl 3-(naphthalen-2-yl)propanoate: Molecular Weight: 256.34 g/mol; clogP: ~4.5-5.0 (predicted) |
| Quantified Difference | No difference in MW; estimated ΔclogP ≈ 0.5 units lower for 1-naphthyl isomer |
| Conditions | In silico prediction using standard algorithms (e.g., XlogP, ALOGPS) |
Why This Matters
Even subtle differences in lipophilicity can alter compound partitioning, bioavailability, and assay interference, making regioisomer-specific sourcing essential for reproducible research.
- [1] PubChem. Predicted LogP for similar naphthalene esters. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-12). View Source
